molecular formula C10H13NO3 B6318069 Ethyl 6-ethoxynicotinate CAS No. 24903-80-8

Ethyl 6-ethoxynicotinate

Cat. No.: B6318069
CAS No.: 24903-80-8
M. Wt: 195.21 g/mol
InChI Key: FBQJIRFPCZOBRI-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Ethyl 6-ethoxynicotinate is a chemical compound that has gained extensive attention in the scientific community due to its numerous potential applications. .

Mode of Action

This is a strictly locally-acting effect due to its short half-life

Biochemical Pathways

Fumaric acid then enters the TCA cycle

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 6-ethoxynicotinate can be synthesized through the esterification of 6-ethoxynicotinic acid with ethanol in the presence of a suitable catalyst . The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bond.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent product quality and scalability .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-ethoxynicotinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Comparison with Similar Compounds

Similar Compounds

    Ethyl nicotinate: Similar in structure but lacks the ethoxy group at the 6-position.

    Methyl 6-ethoxynicotinate: Similar but has a methyl ester group instead of an ethyl ester group.

    6-Ethoxynicotinic acid: The carboxylic acid form of this compound.

Uniqueness

This compound is unique due to its specific structural features, such as the ethoxy group at the 6-position and the ethyl ester group.

Properties

IUPAC Name

ethyl 6-ethoxypyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-3-13-9-6-5-8(7-11-9)10(12)14-4-2/h5-7H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBQJIRFPCZOBRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=C(C=C1)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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